molecular formula C15H13N3O B12730096 1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline CAS No. 121306-61-4

1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline

Cat. No.: B12730096
CAS No.: 121306-61-4
M. Wt: 251.28 g/mol
InChI Key: LMNCSUFKJVEMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline is an organic compound that belongs to the class of pyrazolines Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridylcarbonyl chloride with phenylhydrazine, followed by cyclization to form the pyrazoline ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Pyrazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazoline derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The specific pathways involved depend on the context of its use, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Pyridylcarbonyl)-3-phenyl-2-pyrazoline
  • 1-(2-Pyridylcarbonyl)-4-phenyl-2-pyrazoline
  • 1-(2-Pyridylcarbonyl)-5-methyl-2-pyrazoline

Uniqueness

1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both pyridyl and phenyl groups provides a balance of electronic and steric effects, making it a versatile compound for various applications.

Properties

CAS No.

121306-61-4

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

(3-phenyl-3,4-dihydropyrazol-2-yl)-pyridin-2-ylmethanone

InChI

InChI=1S/C15H13N3O/c19-15(13-8-4-5-10-16-13)18-14(9-11-17-18)12-6-2-1-3-7-12/h1-8,10-11,14H,9H2

InChI Key

LMNCSUFKJVEMIV-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.